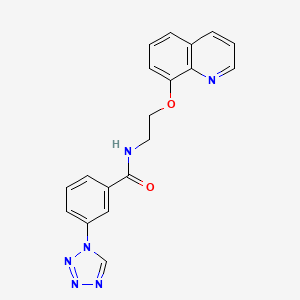
N-(2-(quinolin-8-yloxy)ethyl)-3-(1H-tetrazol-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(quinolin-8-yloxy)ethyl)-3-(1H-tetrazol-1-yl)benzamide, also known as QTB, is a compound that has gained attention in the scientific community due to its potential as a therapeutic agent. QTB has been shown to possess various biochemical and physiological effects, making it a promising candidate for use in scientific research.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The synthesis of N-(2-(1-R-1H-benzo[d]imidazol-2-yl)quinolin-8-yl)-2-R(1)-4-R(2)-benzamide derivatives has been reported, demonstrating a methodological approach to creating nickel complexes with potential applications in ethylene oligomerization. These complexes show good to high activities, indicating the compound's versatility in catalysis and material science applications (Wang, Shen, & Sun, 2009).
Antimicrobial Activities
- New ethyl 2-(ethoxyphosphono)-1-cyano-2-(substituted tetrazolo[1,5-a]quinolin-4-yl)ethanoate derivatives synthesized from tetrazolo[1,5-a]quinoline derivatives have shown significant antimicrobial activity. This suggests the compound's potential in developing new antimicrobial agents with effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi (Kategaonkar et al., 2010).
Pharmacological Evaluation
- Quinoxalin-2-carboxamides have been synthesized and evaluated as serotonin type-3 (5-HT3) receptor antagonists. The study highlights the pharmacophoric design and synthesis of these compounds, contributing to the understanding of their role in modulating serotonin receptors and potential applications in treating disorders related to serotonin dysregulation (Mahesh, Devadoss, Pandey, & Yadav, 2011).
Optical Characterizations
- The design, fabrication, and optical characterizations of pyrimidine fused quinolone carboxylate moiety for photodiode applications have been explored. This study synthesizes a novel compound and investigates its optical properties, proving the utility of such compounds in the development of organic photodiodes and highlighting their potential in electronic and optoelectronic devices (Elkanzi et al., 2020).
Propiedades
IUPAC Name |
N-(2-quinolin-8-yloxyethyl)-3-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O2/c26-19(15-5-1-7-16(12-15)25-13-22-23-24-25)21-10-11-27-17-8-2-4-14-6-3-9-20-18(14)17/h1-9,12-13H,10-11H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUCFGOJGKGGDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCNC(=O)C3=CC(=CC=C3)N4C=NN=N4)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(quinolin-8-yloxy)ethyl)-3-(1H-tetrazol-1-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

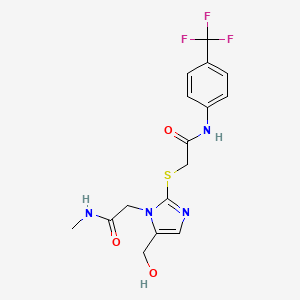
![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-nitrobenzamide](/img/structure/B2415894.png)
![1-(Cyclopropylmethyl)-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]aziridine](/img/structure/B2415897.png)
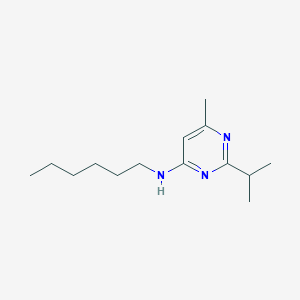
![1-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-3-(3-phenylpropyl)urea](/img/structure/B2415901.png)

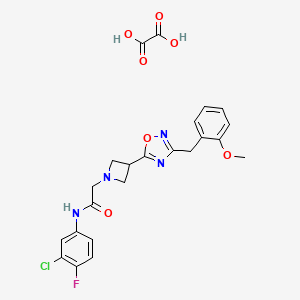
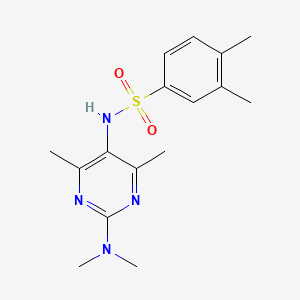
![2-{4-[6-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1-phenylethan-1-one](/img/structure/B2415907.png)
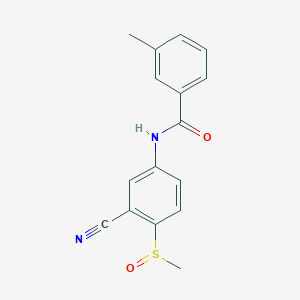
![1-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-2-yl}prop-2-en-1-one](/img/structure/B2415909.png)
![3-methyl-2-(2-phenylacetamido)-N-[2-(prop-2-enamido)ethyl]butanamide](/img/structure/B2415910.png)

![4-Methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2415913.png)